molecular formula C18H34OS B12675098 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol CAS No. 85187-15-1

3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol

Cat. No.: B12675098
CAS No.: 85187-15-1
M. Wt: 298.5 g/mol
InChI Key: LGBTXVVFHLNTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7-Trimethyl-4-(octylthio)bicyclo(410)heptan-3-ol is a complex organic compound with the molecular formula C18H34OS It is characterized by a bicyclic structure with a hydroxyl group and an octylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the octylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the octylthio group.

    Substitution: The octylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octylthio substituent play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: A similar compound without the octylthio group.

    3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol: Another related compound with different functional groups.

Uniqueness

3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol is unique due to the presence of the octylthio group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it a subject of interest in various research fields.

Properties

CAS No.

85187-15-1

Molecular Formula

C18H34OS

Molecular Weight

298.5 g/mol

IUPAC Name

3,7,7-trimethyl-4-octylsulfanylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C18H34OS/c1-5-6-7-8-9-10-11-20-16-12-14-15(17(14,2)3)13-18(16,4)19/h14-16,19H,5-13H2,1-4H3

InChI Key

LGBTXVVFHLNTQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1CC2C(C2(C)C)CC1(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.